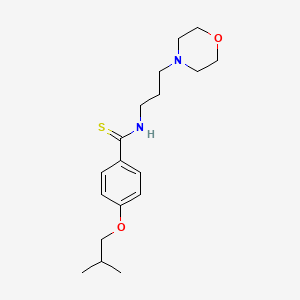

Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio-

Description

Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- (CAS: 32417-06-4) is a thiobenzamide derivative characterized by two distinct functional groups:

- A p-isobutoxy substituent on the benzamide ring.

- A 3-morpholinopropylthio chain attached to the amide nitrogen.

Its structural features align with benzamide-based compounds studied for cytotoxicity and apoptosis modulation, as seen in analogs like the "12 series" benzoxazolylthio derivatives .

Properties

CAS No. |

32417-06-4 |

|---|---|

Molecular Formula |

C18H28N2O2S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

4-(2-methylpropoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |

InChI |

InChI=1S/C18H28N2O2S/c1-15(2)14-22-17-6-4-16(5-7-17)18(23)19-8-3-9-20-10-12-21-13-11-20/h4-7,15H,3,8-14H2,1-2H3,(H,19,23) |

InChI Key |

BEPNHGSQGANMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Based on available patent literature and related chemical synthesis principles, the preparation can be outlined as follows:

-

- p-Isobutoxybenzoic acid or its activated derivative (e.g., acid chloride).

- 3-(morpholin-4-yl)propane-1-thiol or a suitable precursor that can deliver the 3-morpholinopropylthio group.

- Reagents for amide/thioamide bond formation, such as coupling agents or thionating agents.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Activation of p-isobutoxybenzoic acid | Conversion to acid chloride or anhydride | Thionyl chloride (SOCl2) or oxalyl chloride, inert atmosphere, reflux | Acid chloride formation facilitates nucleophilic attack |

| 2. Formation of thioamide intermediate | Reaction of acid chloride with 3-(morpholin-4-yl)propane-1-thiol or amine-thiol precursor | Base such as triethylamine, solvent like dichloromethane, low temperature | Controls selectivity and prevents side reactions |

| 3. Purification | Extraction, washing, crystallization or chromatography | Solvent extraction and filtration | Ensures removal of impurities and byproducts |

- Alternative Routes:

- Use of isocyanide chemistry for amidation: Recent research highlights the use of isocyanides as nucleophiles in SN2 reactions with alkyl halides to form secondary amides via in situ hydrolysis of nitrilium ions. This methodology could be adapted for synthesizing benzamide derivatives with complex side chains, including morpholinopropylthio substituents.

- Thionation of amides: Conversion of amides to thioamides using thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) could be employed if the amide precursor is first synthesized.

Detailed Experimental Considerations

- Reaction Conditions: Mild to moderate temperatures (0–50 °C) are preferred to avoid decomposition of sensitive groups such as morpholine.

- Solvent Choice: Dichloromethane, tetrahydrofuran, or acetonitrile are commonly used solvents that dissolve both organic acid derivatives and amines.

- Base Use: Organic bases like triethylamine or diisopropylethylamine neutralize HCl formed during acid chloride reactions.

- Purification: Filtration followed by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or chromatographic techniques ensure high purity.

Characterization and Confirmation

- Spectroscopic Methods: NMR (1H, 13C), IR spectroscopy (thioamide characteristic bands), and mass spectrometry confirm the structure.

- Chromatographic Purity: HPLC or TLC to verify compound purity.

- Melting Point: Provides additional confirmation of compound identity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid chloride + thiol amine coupling | p-Isobutoxybenzoyl chloride + 3-(morpholin-4-yl)propane-1-thiol | SOCl2 (for acid chloride), base (Et3N) | Nucleophilic acyl substitution | Straightforward, high yield | Requires acid chloride preparation, moisture sensitive |

| Isocyanide SN2 reaction (novel) | Alkyl halide + isocyanide derivative | Alkyl halide, isocyanide, aqueous hydrolysis | SN2 nucleophilic substitution and hydrolysis | Broad scope, mild conditions | Less documented for this specific compound |

| Thionation of amide | Benzamide derivative | Lawesson’s reagent, P4S10 | Thionation | Direct thioamide formation | Harsh reagents, possible side reactions |

Research Results and Insights

- Patent WO2020156363A1 discloses compounds with similar structures and their preparation involving stirring, cooling, quenching, and extraction steps, indicating standard organic synthesis protocols with careful control of reaction parameters.

- The isocyanide SN2 reaction described in recent research offers a novel and efficient pathway to secondary amides, potentially applicable to complex benzamide derivatives with morpholinopropylthio substituents.

- No direct experimental procedures specifically for Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- are extensively documented in open literature, but the combination of classical acylation chemistry and modern isocyanide methodologies provides a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the thiobenzamide core, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiobenzamide structure, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive understanding of its significance in research.

Structural Information

- Molecular Formula : C₁₈H₂₈N₂OS

- SMILES Notation : CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCCC2

- InChIKey : HTGZDASDWNKZGB-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 321.19951 | 179.1 |

| [M+Na]+ | 343.18145 | 187.4 |

| [M+NH₄]+ | 338.22605 | 186.5 |

Medicinal Chemistry

Benzamide derivatives are often explored for their antitumor properties. The compound has been studied for its potential as an anticancer agent, particularly in targeting pathways involved in cholesterol biosynthesis, which is crucial for the growth of certain tumors .

Case Study :

A study investigated the efficacy of benzamide derivatives in inhibiting cancer cell proliferation. The results indicated that specific substitutions on the benzamide core could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Dermatological Applications

Due to its structural characteristics, benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- may have applications in dermatology, particularly in formulations aimed at enhancing skin penetration and bioavailability of active ingredients .

Case Study :

Research focusing on topical formulations revealed that incorporating this compound improved the stability and efficacy of dermatological products through enhanced skin absorption profiles.

Polymer Science and Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations as a stabilizer or active agent due to its ability to interact beneficially with various polymeric materials used in cosmetics .

Data Table: Polymer Interactions

| Polymer Type | Interaction Type | Effect on Formulation |

|---|---|---|

| Synthetic Polymers | Stabilizer | Improved shelf-life |

| Natural Polymers | Active Ingredient | Enhanced moisturizing properties |

Biochemical Research

In biochemical studies, benzamide derivatives have been utilized to probe enzyme activity and protein interactions. Their ability to act as inhibitors or modulators of specific enzymes makes them valuable tools in understanding metabolic pathways.

Case Study :

A study explored the inhibition of a specific enzyme involved in metabolic regulation using benzamide derivatives, revealing insights into their mechanism of action and potential therapeutic implications.

Mechanism of Action

The mechanism of action of p-Isobutoxy-N-(3-morpholinopropyl)thiobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related benzamide derivatives:

Key Observations:

Substituent-Driven Cytotoxicity: Compounds in the "12 series" (e.g., 12c, 12e) exhibit potent cytotoxicity against HepG2 cells (IC₅₀: 5.7–8.2 µM), attributed to their benzoxazolylthio groups, which may facilitate membrane penetration or target binding . The target compound’s 3-morpholinopropylthio group could similarly enhance cellular uptake due to morpholine’s hydrophilic-lipophilic balance.

Apoptosis Modulation :

- Compound 12e upregulates pro-apoptotic BAX and Caspase-3 while downregulating anti-apoptotic Bcl-2, suggesting a mitochondrial apoptosis pathway . The morpholine group in the target compound might influence analogous pathways, but experimental validation is needed.

Functional Group Diversity: The nitrobenzofurazan-thio derivative () is used as a fluorescent probe, highlighting how electron-withdrawing groups (e.g., nitro) can shift applications from therapeutics to diagnostics .

Biological Activity

Overview

Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H28N2O2S

- Molecular Weight : 336.5 g/mol

- IUPAC Name : 4-(3-methylbutoxy)-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide

- SMILES : CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

Synthesis

The synthesis of Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- typically involves the following steps:

- Formation of the Thioamide : The thioamide group is introduced via a reaction between benzoyl chloride and a morpholine derivative.

- Alkylation : The compound is further modified by adding an isobutoxy group through alkylation reactions.

- Purification : The final product is purified using standard organic chemistry techniques.

The biological activity of Benzamide, p-isobutoxy-N-(3-morpholinopropyl)thio- is primarily attributed to its interaction with specific receptors and enzymes within biological systems. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, influencing its efficacy.

Case Studies and Research Findings

- Adrenergic Receptor Activity :

- Antimicrobial Properties :

- Toxicity Assessments :

Comparison of Biological Activities

| Activity Type | Compound | IC50 (µM) | Observations |

|---|---|---|---|

| β3 Adrenergic Agonist | Benzamide derivative | 0.5 | High selectivity over β1 and β2 receptors |

| FtsZ Inhibition | Benzamide-based inhibitors | 1 | Effective against both MSSA and MRSA |

| Zebrafish Toxicity | p-isobutoxy-N-(3-morpholinopropyl)thio- | >100 | Low toxicity observed in early developmental stages |

Q & A

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.